XLogP3 Lipophilicity: 2-Oxa Modification Reduces Lipophilicity by 1.5 Log Units vs. All-Carbon Bicyclo[2.2.2]octane Analog
The target compound's computed XLogP3 of 0.7 [1] is 1.5 log units lower than that of bicyclo[2.2.2]octane-1-methanol (XLogP3 = 2.2) , the closest all-carbon analog. This substantial lipophilicity reduction is conferred by replacing one bridgehead methylene with an oxygen atom in the bicyclic cage, consistent with the scaffold-level finding that incorporating the 2-oxabicyclo[2.2.2]octane core into Imatinib reduced clogP from 4.5 (parent) to 2.6 (2-oxa analog), compared to 3.6 for the bicyclo[2.2.2]octane analog [2]. The XLogP3 of 0.7 places this compound firmly within Rule-of-Three compliant fragment space (clogP < 3) [3].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | Bicyclo[2.2.2]octane-1-methanol (all-carbon analog): XLogP3 = 2.2; 1-Methyl-2-oxabicyclo[2.2.2]octane (core scaffold without methanol): XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = –1.5 vs. all-carbon bicyclo[2.2.2]octane analog; ΔXLogP3 = –0.9 vs. core scaffold without methanol handle |
| Conditions | Computed by XLogP3 atom-additive method (PubChem/ChemicalBook); compound structures standardized to free base/neutral form |
Why This Matters
A 1.5-log-unit reduction in lipophilicity directly impacts aqueous solubility, metabolic clearance, and off-target promiscuity risk in fragment-based drug discovery, making this building block a more polar, developable starting point than its all-carbon analog.
- [1] Angene Chemical. CAS 2137099-53-5: [rac-(1r,4s)-1-methyl-2-oxabicyclo[2.2.2]octan-4-yl]methanol, trans. XLogP3 = 0.7. Accessed May 2026. View Source
- [2] Levterov, V.V.; et al. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nat. Commun. 2023, 14, 5608. clogP data: 4.5 (Imatinib) vs. 3.6 (bicyclo[2.2.2]octane analog 86) vs. 2.6 (2-oxabicyclo[2.2.2]octane analog 85). View Source
- [3] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov. Today 2003, 8, 876–877. DOI: 10.1016/S1359-6446(03)02831-9. View Source
